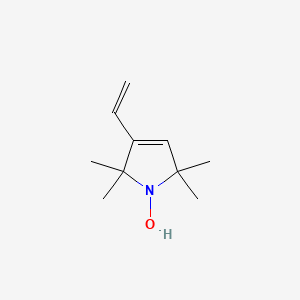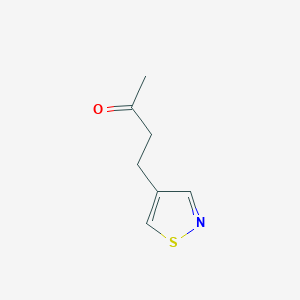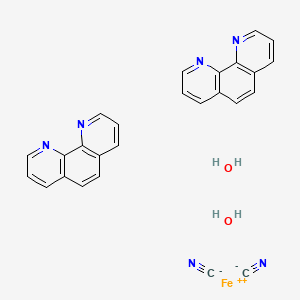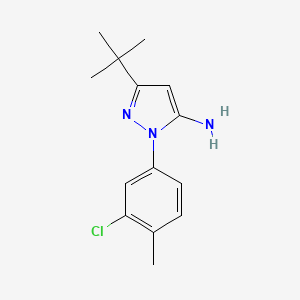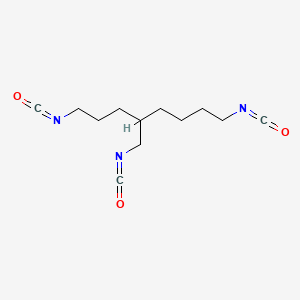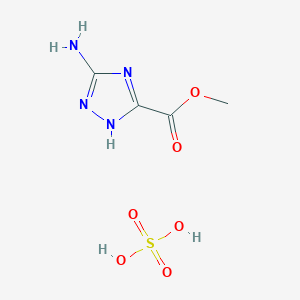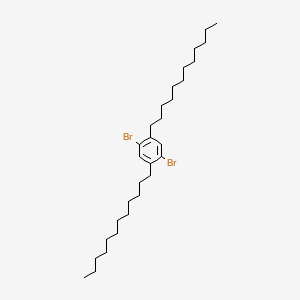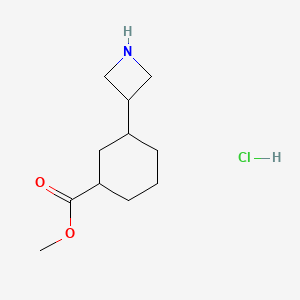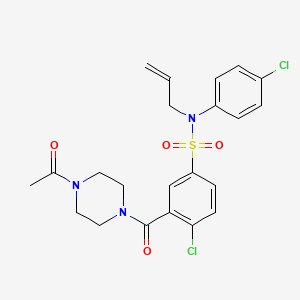
3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a sulfonamide group, and chlorinated aromatic rings, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the chlorination of a suitable aromatic precursor, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step often involves the sulfonation of the aromatic ring to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and solvent choice, are optimized for maximum yield and purity. Catalysts and reagents are carefully selected to ensure the efficiency of each step in the synthesis process.
化学反応の分析
Types of Reactions
3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the sulfonamide group.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
科学的研究の応用
3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Industry: Used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
類似化合物との比較
Similar Compounds
- 4-acetylpiperazine-1-carbonyl chloride
- 2-{3-[(4-acetyl-1-piperazinyl)carbonyl]-4-chlorophenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide
Uniqueness
Compared to similar compounds, 3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development.
特性
分子式 |
C22H23Cl2N3O4S |
|---|---|
分子量 |
496.4 g/mol |
IUPAC名 |
3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C22H23Cl2N3O4S/c1-3-10-27(18-6-4-17(23)5-7-18)32(30,31)19-8-9-21(24)20(15-19)22(29)26-13-11-25(12-14-26)16(2)28/h3-9,15H,1,10-14H2,2H3 |
InChIキー |
WNROWQGNALKJGT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N(CC=C)C3=CC=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


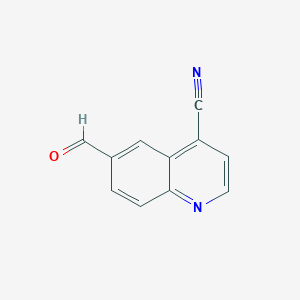
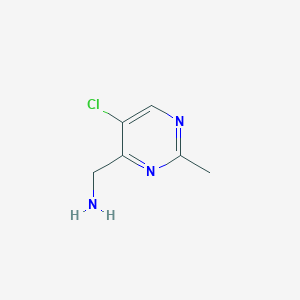
![3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol](/img/structure/B13887763.png)
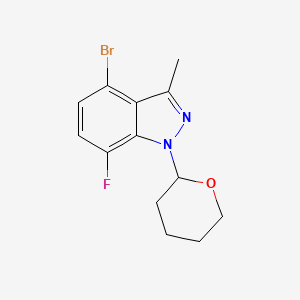
![1-[2-(Diethylamino)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13887773.png)
